(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride
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Overview
Description
(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a pyridine ring, an amino group, and a methyl ester group, making it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and amino acids.
Formation of the Intermediate: The intermediate compound is formed through a series of reactions, including esterification, amidation, and cyclization.
Purification: The intermediate is purified using techniques such as recrystallization, column chromatography, or distillation.
Final Product Formation: The final product, this compound, is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: To streamline the purification process and reduce production time.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the construction of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Receptor Modulation: Interacting with receptors to modulate their activity.
Pathway Involvement: Participating in biochemical pathways to influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
Ethyl 3-amino-3-(pyridin-2-yl)propanoate: A similar compound with an ethyl ester group instead of a methyl ester group.
3-Amino-3-(pyridin-2-yl)propanoic acid: The corresponding carboxylic acid derivative.
Uniqueness
(S)-Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for applications requiring stereospecific interactions.
Properties
Molecular Formula |
C9H14Cl2N2O2 |
---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-pyridin-2-ylpropanoate;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-7(10)8-4-2-3-5-11-8;;/h2-5,7H,6,10H2,1H3;2*1H/t7-;;/m0../s1 |
InChI Key |
JMILGFYNSSLFRJ-KLXURFKVSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CC=N1)N.Cl.Cl |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=N1)N.Cl.Cl |
Origin of Product |
United States |
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